4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a benzodioxole and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-(2H-1,3-benzodioxol-5-yl)pyrimidine with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine: Contains a methyl group instead of a nitro group, potentially altering its physical and chemical properties.
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both the benzodioxole and nitrophenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXRJASSLCFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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